N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11435442
InChI: InChI=1S/C19H13IN4O/c20-16-8-2-1-7-15(16)18(25)22-14-6-3-5-13(11-14)17-12-24-10-4-9-21-19(24)23-17/h1-12H,(H,22,25)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)I
Molecular Formula: C19H13IN4O
Molecular Weight: 440.2 g/mol

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide

CAS No.:

Cat. No.: VC11435442

Molecular Formula: C19H13IN4O

Molecular Weight: 440.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide -

Specification

Molecular Formula C19H13IN4O
Molecular Weight 440.2 g/mol
IUPAC Name N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide
Standard InChI InChI=1S/C19H13IN4O/c20-16-8-2-1-7-15(16)18(25)22-14-6-3-5-13(11-14)17-12-24-10-4-9-21-19(24)23-17/h1-12H,(H,22,25)
Standard InChI Key MDDSDCVSUUTDKO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)I
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide features a fused imidazo[1,2-a]pyrimidine ring system attached to a phenyl group at position 3, which is further substituted with a 2-iodobenzamide moiety. The iodine atom at the ortho position of the benzamide introduces steric and electronic effects critical for molecular interactions .

Table 1: Fundamental Molecular Properties

PropertyValue
IUPAC NameN-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide
Molecular FormulaC<sub>19</sub>H<sub>13</sub>IN<sub>4</sub>O
Molecular Weight440.2 g/mol
CAS Registry NumberNot publicly disclosed
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)I
InChI KeyMDDSDCVSUUTDKO-UHFFFAOYSA-N

The compound’s Canonical SMILES and InChIKey (MDDSDCVSUUTDKO-UHFFFAOYSA-N) confirm its unique stereoelectronic profile, distinguishing it from analogous nitro- or chloro-substituted derivatives .

Synthesis and Preparation

General Synthetic Strategies

The synthesis of imidazo[1,2-a]pyrimidine derivatives generally involves cyclocondensation of 2-aminopyrimidines with α-haloketones or α-haloacetophenones . For N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide, a plausible route includes:

  • Friedel-Crafts Acylation: Introducing the benzamide group via reaction of 2-iodobenzoyl chloride with 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline .

  • Ultrasound-Assisted Iodination: A method demonstrated for analogous compounds, where iodine is introduced regioselectively using KI and Oxone® under ultrasonic irradiation .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Imidazo[1,2-a]pyrimidine Formation2-Aminopyrimidine + α-Haloacetophenone, Fe catalysis65–75%
IodinationKI, Oxone®, CH<sub>3</sub>CN/H<sub>2</sub>O, Ultrasound, 50°C80%
Amide Coupling2-Iodobenzoyl chloride, DMF, Et<sub>3</sub>N, RT70%

Optimization Challenges

Key challenges include avoiding over-iodination and ensuring regioselectivity at the benzamide’s ortho position. The ultrasound method mitigates these issues by enhancing reaction homogeneity and reducing side products . Purification often requires column chromatography (SiO<sub>2</sub>, hexane/EtOAc), with final yields averaging 60–70% .

Structural and Electronic Analysis

X-ray Crystallography

Though X-ray data for this specific compound are unavailable, related structures show planar imidazo[1,2-a]pyrimidine cores with dihedral angles of 5–15° between the heterocycle and substituted phenyl groups . The iodine atom’s van der Waals radius (1.98 Å) introduces steric hindrance, potentially affecting binding to biological targets .

Computational Modeling

Density Functional Theory (DFT) studies on analogous iodobenzamides predict:

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.

  • Electrostatic Potential: High electron density at the imidazole N3 position, favoring hydrogen-bond interactions.

Hypothetical Biological Applications

Anticancer Activity

Iodinated aromatics often exhibit topoisomerase inhibition and DNA intercalation. Molecular docking suggests potential interaction with the ATP-binding pocket of kinases (e.g., EGFR), warranting cytotoxicity screening .

Future Research Directions

  • Pharmacological Profiling: Screen for affinity at GABA<sub>A</sub>, kinase, and ion channel targets.

  • Prodrug Development: Explore ester or glycoside derivatives to enhance bioavailability.

  • Green Synthesis: Optimize iodination using microwave or flow chemistry.

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